molecular formula C11H13NO3 B1354732 Methyl 3-(dimethylcarbamoyl)benzoate CAS No. 69383-71-7

Methyl 3-(dimethylcarbamoyl)benzoate

Cat. No. B1354732
Key on ui cas rn: 69383-71-7
M. Wt: 207.23 g/mol
InChI Key: KSHGKHGTHNEELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399775B2

Procedure details

To a methylene chloride (20 ml) solution of monomethyl isophthalate (317 mg, 1.76 mmol) were added dimethylamine hydrochloride (172 mg, 2.11 mmol), 1-hydroxybenzotriazole (287 mg, 1.76 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (404 mg, 2.11 mmol) and N-methylmorpholine (0.23 ml, 2.11 mmol) and the resulting mixture was stirred at room temperature for 21 hours. The reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue. The resulting mixture was washed successively with 1N hydrochloric acid, a saturated aqueous solution of sodium bicarbonate, and brine, and dried over anhydrous sodium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was subjected to chromatography on a silica gel column and the fraction obtained from the methanol:methylene chloride (=1:50) eluate was concentrated under reduced pressure, whereby the title compound (290 mg, 80%) was obtained as a colorless oil.
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:12][CH3:13])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([O-])=[O:6])[CH:3]=1.Cl.[CH3:15][NH:16][CH3:17].ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.CN1CCOCC1>C(Cl)Cl>[CH3:15][N:16]([CH3:17])[C:5]([C:4]1[CH:3]=[C:2]([CH:10]=[CH:9][CH:8]=1)[C:1]([O:12][CH3:13])=[O:11])=[O:6] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
317 mg
Type
reactant
Smiles
C(C1=CC(C(=O)[O-])=CC=C1)(=O)OC
Name
Quantity
172 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
287 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
404 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
0.23 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
WASH
Type
WASH
Details
The resulting mixture was washed successively with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium bicarbonate, and brine, and dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the fraction obtained from the methanol
CONCENTRATION
Type
CONCENTRATION
Details
methylene chloride (=1:50) eluate was concentrated under reduced pressure, whereby the title compound (290 mg, 80%)
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless oil

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
Smiles
CN(C(=O)C=1C=C(C(=O)OC)C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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